molecular formula C10H14S B7996465 2-(2-Ethylphenyl)ethanethiol

2-(2-Ethylphenyl)ethanethiol

Cat. No.: B7996465
M. Wt: 166.29 g/mol
InChI Key: HIRRKMHVXDVMGL-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)ethanethiol is an organic compound with the molecular formula C10H14S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to an ethylphenyl group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 2-ethylphenylmagnesium bromide with sulfur, followed by hydrolysis to yield the desired thiol. The reaction conditions typically include:

    Reagents: 2-ethylphenylmagnesium bromide, sulfur

    Solvent: Anhydrous ether

    Temperature: Room temperature

    Reaction Time: Several hours

Another method involves the reduction of 2-(2-ethylphenyl)ethanesulfonyl chloride using a reducing agent such as lithium aluminum hydride. The reaction conditions for this method include:

    Reagents: 2-(2-ethylphenyl)ethanesulfonyl chloride, lithium aluminum hydride

    Temperature: Low temperature (0-5°C)

    Reaction Time: 1-2 hours

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Dithiothreitol, sodium borohydride; typically carried out in aqueous or organic solvents at room temperature.

    Substitution: Alkyl halides, tosylates; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: 2-(2-Ethylphenyl)ethane disulfide

    Reduction: this compound (from disulfide)

    Substitution: Various alkylated thiols depending on the substituent introduced

Scientific Research Applications

2-(2-Ethylphenyl)ethanethiol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and antioxidant activities.

    Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct odor.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)ethanethiol involves its thiol group, which can undergo various chemical transformations. In biological systems, thiols can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function. The compound can also act as a nucleophile in substitution reactions, where it donates its sulfur atom to form new chemical bonds.

Comparison with Similar Compounds

2-(2-Ethylphenyl)ethanethiol can be compared with other thiols, such as:

    2-Phenylethanethiol: Similar structure but lacks the ethyl group on the phenyl ring. It has a similar odor and reactivity but different physical properties.

    Ethanethiol: A simpler thiol with a shorter carbon chain. It has a much lower molecular weight and boiling point.

    2-(2-Methylphenyl)ethanethiol: Similar structure but with a methyl group instead of an ethyl group. It has slightly different reactivity and physical properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

2-(2-ethylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRRKMHVXDVMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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